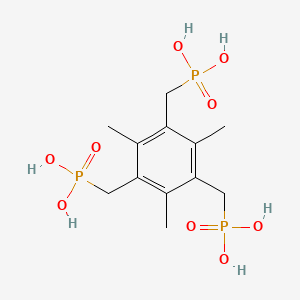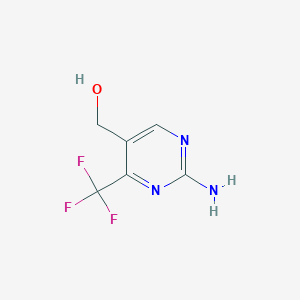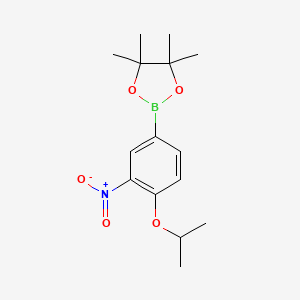
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid): is a complex organic compound with the molecular formula C12H21O9P3 and a molecular weight of 402.21 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with three phosphonic acid groups via methylene bridges. It is also referred to as 2,4,6-tris(phosphorylmethyl)mesitylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) typically involves the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid with various reagents under controlled conditions . The process often includes hydrothermal reactions with metal sulfates and auxiliary N-containing ligands .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of hydrothermal synthesis and coordination with metal ions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution can produce various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent .
Industry: In industry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used in the production of advanced materials, including polymers and coatings. Its unique structure provides enhanced stability and functionality to these materials .
Mechanism of Action
The mechanism of action of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions. The phosphonic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various chemical reactions, depending on the metal ion and the surrounding environment .
Comparison with Similar Compounds
- Benzene-1,3,5-triyltris(methylene)triphosphonic acid
- 2,4,6-Trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid
Uniqueness: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is unique due to its specific substitution pattern and the presence of three phosphonic acid groups. This structure provides distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C12H21O9P3 |
|---|---|
Molecular Weight |
402.21 g/mol |
IUPAC Name |
[2,4,6-trimethyl-3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C12H21O9P3/c1-7-10(4-22(13,14)15)8(2)12(6-24(19,20)21)9(3)11(7)5-23(16,17)18/h4-6H2,1-3H3,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21) |
InChI Key |
QWXUWANGIZFKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CP(=O)(O)O)C)CP(=O)(O)O)C)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)



![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
